2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride 2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2248318-41-2
VCID: VC4306833
InChI: InChI=1S/C6H9ClN2.ClH/c1-5-4-9(2)6(3-7)8-5;/h4H,3H2,1-2H3;1H
SMILES: CC1=CN(C(=N1)CCl)C.Cl
Molecular Formula: C6H10Cl2N2
Molecular Weight: 181.06

2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride

CAS No.: 2248318-41-2

Cat. No.: VC4306833

Molecular Formula: C6H10Cl2N2

Molecular Weight: 181.06

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-1,4-dimethylimidazole;hydrochloride - 2248318-41-2

Specification

CAS No. 2248318-41-2
Molecular Formula C6H10Cl2N2
Molecular Weight 181.06
IUPAC Name 2-(chloromethyl)-1,4-dimethylimidazole;hydrochloride
Standard InChI InChI=1S/C6H9ClN2.ClH/c1-5-4-9(2)6(3-7)8-5;/h4H,3H2,1-2H3;1H
Standard InChI Key XQVYITLZZRHEJU-UHFFFAOYSA-N
SMILES CC1=CN(C(=N1)CCl)C.Cl

Introduction

Chemical Identity and Structural Characteristics

2-(Chloromethyl)-1,4-dimethylimidazole hydrochloride (systematic IUPAC name: 1,4-dimethyl-2-(chloromethyl)-1H-imidazole-3-ium chloride) is an organic salt derived from the imidazole backbone. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions (1 and 3). Substitution patterns significantly influence the compound’s electronic and steric properties:

  • 1-Methyl group: Enhances steric hindrance and modulates basicity by donating electron density via inductive effects.

  • 4-Methyl group: Further stabilizes the ring structure and impacts intermolecular interactions.

  • 2-Chloromethyl group: Introduces a reactive site for nucleophilic substitution or elimination reactions, making the compound a valuable intermediate in organic synthesis .

The hydrochloride salt form improves crystallinity and solubility in polar solvents such as water or ethanol. Molecular formula is C₆H₁₀Cl₂N₂, with a molar mass of 181.07 g/mol. While no direct melting point data exists for this compound, structurally similar hydrochlorides (e.g., 2-(chloromethyl)-4,5-dihydroimidazole hydrochloride) exhibit melting points between 195–197°C , suggesting comparable thermal stability.

Synthesis and Reaction Pathways

The synthesis of 2-(chloromethyl)-1,4-dimethylimidazole hydrochloride typically involves multi-step reactions starting from pre-functionalized imidazole precursors. A generalized approach includes:

Alkylation of Imidazole Derivatives

  • Methylation at the 1- and 4-Positions:

    • 1-Methylimidazole is reacted with methyl iodide under basic conditions to introduce the second methyl group at the 4-position.

    • Quaternization of the nitrogen at the 3-position with methylating agents ensures regioselectivity .

  • Chloromethylation at the 2-Position:

    • The Mannich reaction or Friedel-Crafts alkylation introduces the chloromethyl group. For example, treatment with formaldehyde and hydrochloric acid in the presence of zinc chloride facilitates electrophilic substitution .

  • Salt Formation:

    • The free base is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization from ethanol or acetone .

Key Reaction Parameters

  • Temperature: Reactions often require reflux conditions (100–120°C) to achieve sufficient activation energy.

  • Catalysts: Lewis acids like ZnCl₂ or AlCl₃ enhance electrophilic substitution efficiency .

  • Yield Optimization: Inert atmospheres (e.g., nitrogen) prevent oxidative side reactions, improving yields to 60–75% .

Physicochemical Properties

Spectral Characterization

  • Infrared (IR) Spectroscopy:

    • Peaks at 740–760 cm⁻¹ (C-Cl stretch) and 3100–3200 cm⁻¹ (aromatic C-H stretch) confirm the chloromethyl and imidazole moieties .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (D₂O): δ 2.35 (s, 3H, N-CH₃), δ 2.98 (s, 3H, C4-CH₃), δ 4.62 (s, 2H, CH₂Cl), δ 7.28 (s, 1H, H5-imidazole) .

    • ¹³C NMR: δ 34.2 (N-CH₃), δ 38.5 (C4-CH₃), δ 48.9 (CH₂Cl), δ 122–135 (imidazole ring carbons) .

Solubility and Stability

  • Solubility: Highly soluble in water (>50 mg/mL) and polar aprotic solvents (e.g., DMSO, DMF). Limited solubility in non-polar solvents like hexane .

  • Stability: Stable under ambient conditions but hygroscopic. Storage in desiccators at room temperature is recommended to prevent hydrolysis of the chloromethyl group .

Applications in Pharmaceutical and Organic Chemistry

Intermediate in Drug Synthesis

  • Antihypertensive Agents: Analogous chloromethylimidazole derivatives serve as precursors to phentolamine mesylate, a non-selective α-adrenergic antagonist .

  • Antimicrobial Agents: Benzimidazole derivatives exhibit antibacterial activity against Staphylococcus aureus by interfering with cell wall synthesis .

Ligand in Coordination Chemistry

The imidazole nitrogen atoms can coordinate to metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or antimicrobial properties .

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